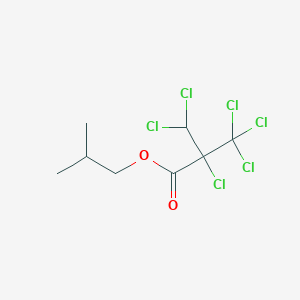
Hexachloroisobutyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachloroisobutyl isobutyrate is a chemical compound characterized by the presence of six chlorine atoms attached to an isobutyl isobutyrate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexachloroisobutyl isobutyrate can be synthesized through the chlorination of isobutyl isobutyrate. The process involves the introduction of chlorine gas to isobutyl isobutyrate under controlled conditions, typically in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where isobutyl isobutyrate is continuously fed and exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Hexachloroisobutyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various chlorinated derivatives, carboxylic acids, and substituted isobutyl isobutyrates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexachloroisobutyl isobutyrate has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which hexachloroisobutyl isobutyrate exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Hexachlorobutadiene: Another chlorinated compound with similar chemical properties but different applications.
Hexachloroethane: Known for its use in smoke-producing devices and as a degassing agent in metallurgy.
Tetrachloroethylene: Commonly used as a solvent in dry cleaning and degreasing operations.
Uniqueness
Hexachloroisobutyl isobutyrate is unique due to its specific structure, which combines the properties of an isobutyl isobutyrate with extensive chlorination
Properties
CAS No. |
73825-88-4 |
|---|---|
Molecular Formula |
C8H10Cl6O2 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
2-methylpropyl 2,3,3,3-tetrachloro-2-(dichloromethyl)propanoate |
InChI |
InChI=1S/C8H10Cl6O2/c1-4(2)3-16-6(15)7(11,5(9)10)8(12,13)14/h4-5H,3H2,1-2H3 |
InChI Key |
VVWAMSPVVGJSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C(Cl)Cl)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


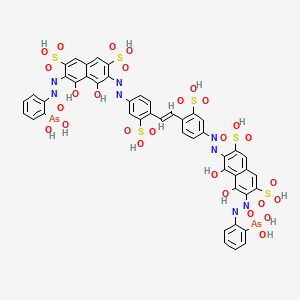

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
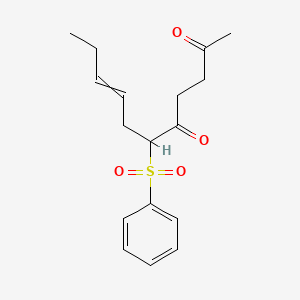

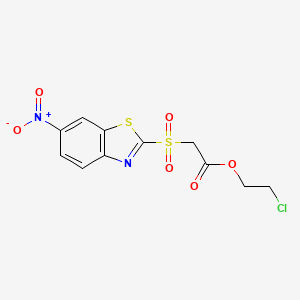
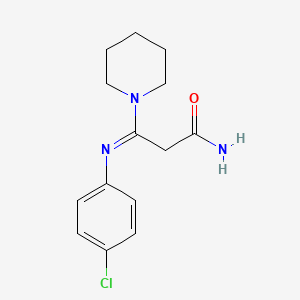

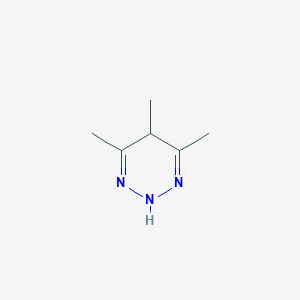
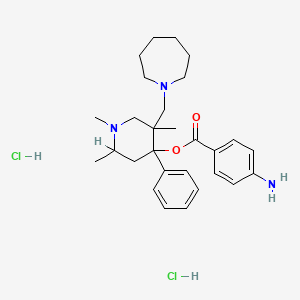

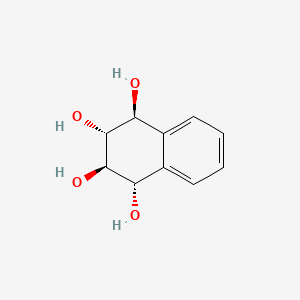
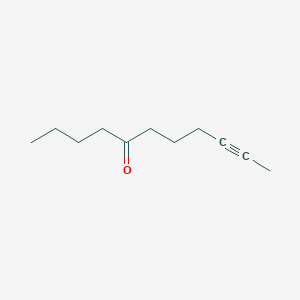
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
